molecular formula C7H6BrNO3 B2445736 3-bromo-4,6a-dihydro-3aH-furo[3,2-b]pyrrole-5-carb CAS No. 1260812-18-7

3-bromo-4,6a-dihydro-3aH-furo[3,2-b]pyrrole-5-carb

Cat. No.: B2445736
CAS No.: 1260812-18-7
M. Wt: 232.033
InChI Key: DJLJQGZKXSRNDI-UHFFFAOYSA-N
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Description

3-bromo-4,6a-dihydro-3aH-furo[3,2-b]pyrrole-5-carb is a heterocyclic compound that features a fused furan and pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4,6a-dihydro-3aH-furo[3,2-b]pyrrole-5-carb typically involves the formation of the furan and pyrrole rings followed by bromination and carboxylation. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the fused ring system. Bromination is then carried out using bromine or N-bromosuccinimide (NBS) in an organic solvent. The carboxylic acid group can be introduced through various carboxylation reactions, such as the use of carbon dioxide under high pressure .

Industrial Production Methods

These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-bromo-4,6a-dihydro-3aH-furo[3,2-b]pyrrole-5-carb can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

3-bromo-4,6a-dihydro-3aH-furo[3,2-b]pyrrole-5-carb has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-4,6a-dihydro-3aH-furo[3,2-b]pyrrole-5-carb depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-4,6a-dihydro-3aH-furo[3,2-b]pyrrole-5-carboxamide
  • 3-chloro-4,6a-dihydro-3aH-furo[3,2-b]pyrrole-5-carboxylic acid
  • 3-bromo-4,6a-dihydro-3aH-furo[3,2-b]pyrrole-5-methyl ester

Uniqueness

3-bromo-4,6a-dihydro-3aH-furo[3,2-b]pyrrole-5-carb is unique due to its specific substitution pattern and the presence of both bromine and carboxylic acid functional groups. This combination of features makes it a versatile intermediate for further chemical modifications and applications .

Properties

IUPAC Name

3-bromo-4,6a-dihydro-3aH-furo[3,2-b]pyrrole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c8-3-2-12-5-1-4(7(10)11)9-6(3)5/h1-2,5-6,9H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLJQGZKXSRNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2C1OC=C2Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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